

## Molecular weight and formula of 1-Ethoxy-2heptanone

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Compound of Interest

Compound Name: 1-Ethoxy-2-heptanone

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# An In-depth Technical Guide to 1-Ethoxy-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Ethoxy-2-heptanone**, a proposed synthetic protocol, and a logical workflow for its preparation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

### **Core Properties of 1-Ethoxy-2-heptanone**

**1-Ethoxy-2-heptanone** is an organic compound classified as a ketone and an ether. A summary of its key quantitative data is presented in the table below.



Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	158.24 g/mol	[1][3]
CAS Number	51149-70-3	[1][2][3]
Boiling Point	82-83 °C (at 9.5 Torr)	[2]
Density (Predicted)	0.876 ± 0.06 g/cm <sup>3</sup>	[2]
IUPAC Name	1-ethoxyheptan-2-one	[1]

## Experimental Protocols: Synthesis of 1-Ethoxy-2-heptanone

While a specific, peer-reviewed synthesis for **1-Ethoxy-2-heptanone** is not extensively documented, a plausible and effective method can be derived from established organic chemistry reactions, namely the Williamson ether synthesis.[4][5][6] This approach involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of **1-Ethoxy-2-heptanone**, one viable pathway is the reaction of the enolate of 2-heptanone with an electrophilic ethylating agent, followed by the introduction of an ethoxy group at the  $\alpha$ -position. A more direct approach, and the one detailed here, involves the synthesis of an  $\alpha$ -halo ketone followed by reaction with sodium ethoxide.

#### 2.1. Proposed Synthetic Protocol: Williamson Ether Synthesis Approach

This protocol is divided into two main stages: (A)  $\alpha$ -bromination of 2-heptanone and (B) subsequent reaction with sodium ethoxide.

#### Stage A: Synthesis of 1-Bromo-2-heptanone

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone (1 equivalent) in 100 mL of methanol.
- Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add
   bromine (1 equivalent) dropwise over 30 minutes while stirring. Ensure the temperature is



maintained below 10 °C throughout the addition.

- Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-bromo-2-heptanone. This intermediate can be purified further by vacuum distillation.

#### Stage B: Synthesis of 1-Ethoxy-2-heptanone

- Preparation of Sodium Ethoxide: In a separate 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
- Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add the crude 1bromo-2-heptanone (1 equivalent) from Stage A dropwise at room temperature.
- Reaction and Monitoring: After the addition, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
- Final Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 1-Ethoxy-2-heptanone can be purified by fractional distillation under reduced pressure to yield the final product.

#### 2.2. Characterization



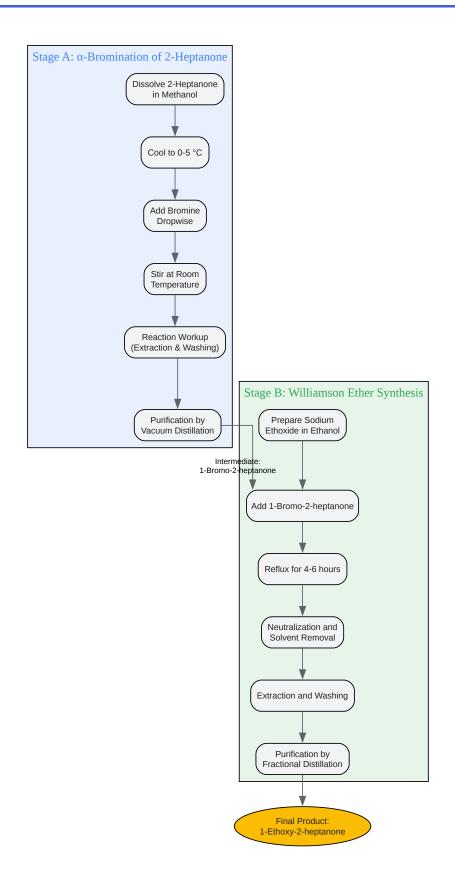
The identity and purity of the synthesized **1-Ethoxy-2-heptanone** should be confirmed using standard analytical techniques:

- ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
- FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) and ether (C-O-C) functional groups.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

## **Logical and Experimental Workflows**

The following diagrams illustrate the logical relationships in the proposed synthesis and characterization of **1-Ethoxy-2-heptanone**.

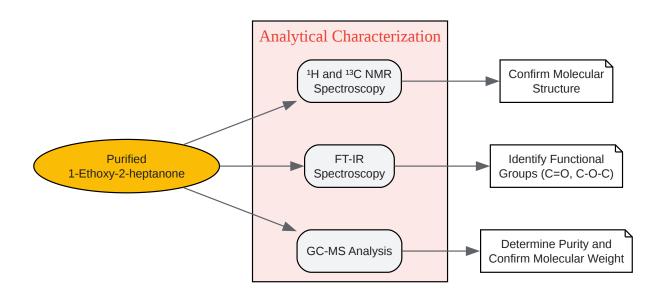




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Caption: Proposed synthetic workflow for **1-Ethoxy-2-heptanone**.





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Caption: Analytical workflow for product characterization.

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